Anticonvulsant Potency: 1,4-Diazaspiro[5.5]undecane-3,5-dione Derivative 6g vs. Phenobarbital and Ethosuximide
Derivatives of the 1,4-diazaspiro[5.5]undecane scaffold demonstrate anticonvulsant potency substantially exceeding clinically established reference drugs. Compound 6g, a 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione, exhibited an ED50 of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) screen, which represents approximately 14-fold higher potency than phenobarbital (ED50 = 0.06 mmol/kg) and 214-fold higher potency than ethosuximide (ED50 = 0.92 mmol/kg) [1].
| Evidence Dimension | Anticonvulsant potency (ED50, scPTZ screen) |
|---|---|
| Target Compound Data | ED50 = 0.0043 mmol/kg (compound 6g) |
| Comparator Or Baseline | Phenobarbital ED50 = 0.06 mmol/kg; Ethosuximide ED50 = 0.92 mmol/kg |
| Quantified Difference | 14-fold more potent than phenobarbital; 214-fold more potent than ethosuximide |
| Conditions | Subcutaneous pentylenetetrazole (scPTZ) anticonvulsant screening in mice |
Why This Matters
Demonstrates that the 1,4-diazaspiro[5.5]undecane scaffold can confer order-of-magnitude potency advantages over gold-standard anticonvulsants, validating its selection for CNS drug discovery programs over scaffolds lacking this spirocyclic core.
- [1] Aboul-Enein MN, El-Azzouny AA, Attia MI, et al. Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Int J Mol Sci. 2014;15(9):16911-16935. View Source
